molecular formula C9H8BrNO2 B13986797 5-Bromo-7-methoxyisoindolin-1-one

5-Bromo-7-methoxyisoindolin-1-one

Katalognummer: B13986797
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: RPBOQTYKKIUYCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-7-methoxyisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of bromine and methoxy groups in the structure of this compound imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxyisoindolin-1-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the use of 4-bromo-2-methylaniline as a starting material. The synthetic route includes steps such as coupling, ring closing, hydrolysis, and decarboxylation . Another approach involves bromocyclization using bromine in a solvent mixture of anhydrous dichloromethane and methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-7-methoxyisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromocyclization can lead to the formation of spiro analogues .

Wissenschaftliche Forschungsanwendungen

5-Bromo-7-methoxyisoindolin-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Bromo-7-methoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes or receptors involved in cellular processes. For example, indole derivatives, including isoindolinones, have been shown to interact with various signaling proteins and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-7-methoxyisoindolin-1-one is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H8BrNO2

Molekulargewicht

242.07 g/mol

IUPAC-Name

5-bromo-7-methoxy-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H8BrNO2/c1-13-7-3-6(10)2-5-4-11-9(12)8(5)7/h2-3H,4H2,1H3,(H,11,12)

InChI-Schlüssel

RPBOQTYKKIUYCN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC2=C1C(=O)NC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.